Technical Whitepaper: 2-Iodo-benzo[b]thiophene (CAS 36748-89-7)
Technical Whitepaper: 2-Iodo-benzo[b]thiophene (CAS 36748-89-7)
A Versatile C2-Building Block for Medicinal Chemistry and Organic Electronics
Part 1: Executive Summary
2-Iodo-benzo[b]thiophene (CAS 36748-89-7) serves as a critical halogenated heterocyclic intermediate in modern organic synthesis. Unlike its C3-substituted counterparts, which are typically accessed via electrophilic aromatic substitution, the 2-iodo derivative provides a gateway to site-selective C2-functionalization. This regioselectivity is paramount for Structure-Activity Relationship (SAR) studies in drug discovery and the construction of extended
This guide synthesizes the physicochemical profile, mechanistic synthesis logic, and validated reactivity protocols for researchers utilizing this scaffold.
Part 2: Chemical Profile & Physical Properties[1]
| Property | Specification |
| CAS Number | 36748-89-7 |
| IUPAC Name | 2-Iodo-1-benzothiophene |
| Molecular Formula | C₈H₅IS |
| Molecular Weight | 260.09 g/mol |
| Appearance | Light brown to brown crystalline solid |
| Melting Point | 58–63 °C |
| Boiling Point | 119–120 °C (at 1.6 Torr) |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in water |
| Storage | 2–8 °C, Inert atmosphere (Ar/N₂), Light Sensitive |
Part 3: Mechanistic Insight – The C2 vs. C3 Paradox
Expertise & Experience Pillar
For the synthetic chemist, benzothiophene presents a regioselectivity challenge. The electron-rich nature of the thiophene ring directs Electrophilic Aromatic Substitution (EAS) (e.g., bromination, nitration) predominantly to the C3 position . This is due to the stability of the sigma-complex intermediate at C3, which preserves the aromaticity of the fused benzene ring.
However, to access 2-iodo-benzo[b]thiophene , one must exploit the acidity of the C2 proton . The sulfur atom exerts an inductive effect (-I), making the C2 proton significantly more acidic (pKa ~32) than the benzene ring protons. Therefore, the synthesis relies on Lithium-Halogen Exchange or Direct Deprotonation rather than EAS.
Key Takeaway: Attempting to iodinate benzothiophene using standard electrophilic conditions (e.g.,
Part 4: Validated Synthesis Protocol
Trustworthiness Pillar: A Self-Validating System
Objective: Regioselective synthesis of 2-iodo-benzo[b]thiophene via directed lithiation.
Reagents
-
Benzothiophene (1.0 equiv)
-
n-Butyllithium (n-BuLi, 1.6 M in hexanes, 1.1 equiv)
-
Iodine (
, 1.2 equiv) -
Tetrahydrofuran (THF), anhydrous
-
Saturated aq.
(Sodium thiosulfate)
Step-by-Step Methodology
-
System Prep: Flame-dry a 2-neck round-bottom flask under an argon atmosphere. Add anhydrous THF (concentration ~0.2 M relative to substrate).
-
Substrate Addition: Dissolve benzothiophene in the THF and cool the solution to -78 °C (dry ice/acetone bath).
-
Critical Control Point: Low temperature is essential to prevent ring-opening or scrambling of the lithiated species.
-
-
Lithiation: Add n-BuLi dropwise over 20 minutes. The solution may turn yellow/orange.
-
Quench (Iodination): Dissolve Iodine (
) in a minimal amount of anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C.-
Observation: The color will transition from dark orange to the deep violet/brown of excess iodine.
-
-
Workup: Allow the mixture to warm to room temperature. Quench with saturated
solution.-
Validation: The deep violet color must disappear, leaving a yellow/organic layer (removal of unreacted
).
-
-
Isolation: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over
, and concentrate. -
Purification: Recrystallization from ethanol or flash column chromatography (Hexanes/EtOAc) yields the target as off-white/brown crystals.
Visualizing the Pathway:
Figure 1: Mechanistic divergence between Electrophilic Substitution (C3) and Lithiation (C2).
Part 5: Reactivity & Functionalization
Authoritative Grounding
The C–I bond at the C2 position is highly labile toward oxidative addition by transition metals, making this compound a superior electrophile for cross-coupling reactions compared to its bromide or chloride analogues.
1. Suzuki-Miyaura Coupling
-
Application: Synthesis of 2-arylbenzothiophenes.[4]
-
Protocol Note: Uses Pd(PPh₃)₄ or Pd(dppf)Cl₂ with aryl boronic acids. The 2-iodo moiety reacts under milder conditions than 2-bromo, often preserving sensitive functional groups on the coupling partner [1].
2. Sonogashira Coupling
-
Application: Introduction of alkynyl groups for extended conjugation.
-
Relevance: Critical for constructing "molecular wires" or liquid crystal mesogens. The reaction proceeds with terminal alkynes, CuI, and a Pd catalyst [2].[4]
3. C-S Bond Formation (Materials Science)
-
Application: Synthesis of [1]Benzothieno[3,2-b][1]benzothiophene (BTBT) derivatives.[5]
-
Mechanism: Iodine-mediated sulfur insertion allows for the fusion of two benzothiophene units, creating high-mobility organic semiconductors [3].
Reactivity Map:
Figure 2: Primary reaction manifolds for 2-iodo-benzo[b]thiophene transformation.
Part 6: Applications
Medicinal Chemistry
The benzothiophene scaffold is a "privileged structure" in pharmacology, mimicking the indole ring found in tryptophan. The 2-iodo derivative allows for the precise insertion of pharmacophores at the C2 position, which is essential for modulating biological activity in:
-
Estrogen Receptor Modulators (SERMs): Analogues of Raloxifene.
-
Anti-tubercular agents: C2-substituted derivatives have shown efficacy against Mycobacterium tuberculosis [4].
Organic Electronics (OLEDs & OFETs)
2-Iodo-benzo[b]thiophene is a precursor to BTBTs and other thienoacenes. These materials are prized for:
-
High Charge Carrier Mobility: Due to strong
- stacking facilitated by the planar sulfur-rich core. -
TADF Materials: Used as donor units in Thermally Activated Delayed Fluorescence emitters for OLEDs.
Part 7: Safety & Handling (SDS Summary)
-
Hazards: Harmful if swallowed (Acute Tox. 4).[6] Causes skin irritation (Skin Irrit.[7] 2) and serious eye irritation (Eye Irrit. 2).[7]
-
Handling: Always handle in a fume hood. Wear nitrile gloves and safety goggles.
-
Stability: The C-I bond is light-sensitive. Long-term exposure to light will cause liberation of iodine (discoloration). Store in amber vials under argon at 4°C.
Part 8: References
-
Sigma-Aldrich. 2-Iodobenzothiophene Product Specification & SDS.Link
-
Organic Chemistry Portal. Sonogashira Coupling: Mechanism and Recent Literature.Link
-
National Institutes of Health (PubMed). Synthesis of [1]Benzothieno[3,2-b][1]benzothiophenes through Iodine-Mediated Sulfur Insertion Reaction.Link
-
International Journal of Pharmaceutical Sciences. Benzothiophene: Assorted Bioactive Effects in Medicinal Chemistry.Link
-
ChemicalBook. 2-Iodo-benzo[b]thiophene Properties and Safety Data.Link
Sources
- 1. Sonogashira Coupling [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. fishersci.com [fishersci.com]
- 4. Benzothiophene synthesis [organic-chemistry.org]
- 5. Synthesis of [1]Benzothieno[3,2-b][1]benzothiophenes through Iodine-Mediated Sulfur Insertion Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. 2-Iodothiophene | C4H3IS | CID 18921 - PubChem [pubchem.ncbi.nlm.nih.gov]
